7-Bromo-1-benzofuran-4-ol
Overview
Description
7-Bromo-1-benzofuran-4-ol is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . There are also other methods like the hydroalkoxylation reaction of ortho-alkynylphenols .Scientific Research Applications
Synthesis and Chemical Applications
Lewis Acid-Catalyzed Synthesis : A study demonstrated the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, employing N-bromosuccinimide as an oxidizing agent. This method facilitates the synthesis of commercially significant drug molecules like benzbromarone and amiodarone, highlighting the versatility of bromo-benzofuran derivatives in chemical synthesis (Huang et al., 2019).
CuI-Catalyzed Domino Process : Another research effort detailed a CuI-catalyzed coupling process that transforms 1-bromo-2-iodobenzenes and beta-keto esters into 2,3-disubstituted benzofurans. This process underscores the importance of bromo-benzofuran derivatives in facilitating complex chemical transformations (Lu et al., 2007).
Biological Activity and Medicinal Chemistry
Antimicrobial Evaluation : Research into benzodifuran-2-carboxylic acid amide derivatives, synthesized from resorcinol and including brominated compounds, has shown promising antimicrobial activity against various bacteria and fungi. This highlights the potential of bromo-benzofuran compounds in developing new antimicrobial agents (Soni & Soman, 2014).
Anticancer Activity : A study on benzofuran derivatives, specifically focusing on halogeno-derivatives, found that these compounds exhibit significant cytotoxic activity against human leukemia cells. The research suggests that the introduction of bromine into these molecules enhances their anticancer efficacy, offering insights into the design of new anticancer drugs (Napiórkowska et al., 2019).
Antitubercular Agents : Benzofuran-oxadiazole hybrids have been designed, synthesized, and evaluated for their antitubercular activity. Compounds with chlorine and bromine substituents on the benzofuran ring exhibited excellent activity, underscoring the therapeutic potential of bromo-benzofuran derivatives against tuberculosis (Negalurmath et al., 2019).
Mechanism of Action
Target of Action
Benzofuran derivatives are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary greatly depending on their structure and the biological system in which they are active.
Mode of Action
The mode of action of benzofuran derivatives can also vary widely. For example, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . The specific interactions between these compounds and their targets are often complex and can involve multiple biochemical pathways.
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways. For example, some benzofuran derivatives have been found to have anti-tumor activity, potentially affecting pathways involved in cell growth and proliferation . .
Result of Action
The molecular and cellular effects of benzofuran derivatives can include inhibition of cell growth, as has been observed in various types of cancer cells . .
Safety and Hazards
Future Directions
Benzofuran compounds have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities and potential applications . Future research is needed to collect the latest information in this promising area . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been found to exhibit excellent antibacterial activity .
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-bromo-1-benzofuran-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRZSXTZTFEGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405876-51-9 | |
Record name | 7-bromo-1-benzofuran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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